Sangivamycin monohydrate Sangivamycin monohydrate
Brand Name: Vulcanchem
CAS No.: 129601-63-4
VCID: VC16180554
InChI: InChI=1S/C12H15N5O5.H2O/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H2/t5-,7-,8-,12-;/m1./s1
SMILES:
Molecular Formula: C12H17N5O6
Molecular Weight: 327.29 g/mol

Sangivamycin monohydrate

CAS No.: 129601-63-4

Cat. No.: VC16180554

Molecular Formula: C12H17N5O6

Molecular Weight: 327.29 g/mol

* For research use only. Not for human or veterinary use.

Sangivamycin monohydrate - 129601-63-4

Specification

CAS No. 129601-63-4
Molecular Formula C12H17N5O6
Molecular Weight 327.29 g/mol
IUPAC Name 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate
Standard InChI InChI=1S/C12H15N5O5.H2O/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H2/t5-,7-,8-,12-;/m1./s1
Standard InChI Key QTYUIEDCERYPNJ-CCUUNMJDSA-N
Isomeric SMILES C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.O
Canonical SMILES C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.O

Introduction

Chemical Structure and Conformational Properties

Sangivamycin monohydrate (C₁₂H₁₅N₅O₅·H₂O) is a derivative of toyocamycin, featuring a pyrrolo[2,3-d]pyrimidine backbone substituted with a carbamoyl group at position 7 . X-ray crystallography studies demonstrate that the molecule crystallizes in an anti conformation, where the purine ring is oriented opposite to the ribose sugar (Figure 1) . This conformation is stabilized by an intramolecular hydrogen bond between the N(10) amino group and the C(7) carbonyl oxygen, a feature critical for its biological activity .

Table 1: Key Structural Features of Sangivamycin Monohydrate

FeatureDescription
Molecular FormulaC₁₂H₁₅N₅O₅·H₂O
BackbonePyrrolo[2,3-d]pyrimidine
Substituents4-amino, 5-carboxamide, β-D-ribofuranosyl
ConformationAnti (purine-sugar dihedral angle: 85°)
Intramolecular H-bondN(10)-H···O=C(7) (2.85 Å)
SolubilityModerate in pyridine, DMF; insoluble in acetone, ether

The anti conformation is shared by other potent protein kinase inhibitors, suggesting a structural basis for its inhibitory efficacy . This geometry facilitates optimal interaction with ATP-binding pockets in kinase domains, a property exploited in both antiviral and antitumor applications .

Mechanisms of Action: Antiviral and Antitumor Activity

Antiviral Activity Against SARS-CoV-2

Sangivamycin monohydrate exhibits nanomolar efficacy against SARS-CoV-2, with half-maximal inhibitory concentrations (IC₅₀) ranging from 52 nM to 142 nM across variants (Alpha, Beta, Delta) in Huh-7, Caco-2, and Calu-3 cell lines . Notably, it outperforms remdesivir (IC₅₀ = 1,420 nM) by 27-fold at matched multiplicities of infection (MOI = 0.2–0.4) .

Table 2: Comparative Antiviral Efficacy Against SARS-CoV-2 Variants

VariantCell LineSangivamycin IC₅₀ (nM)Remdesivir IC₅₀ (nM)Selectivity Index (SI)
WA1Huh-752 ± 131,420 ± 20>192
DeltaCalu-389 ± 91,890 ± 150>112
BetaCaco-2142 ± 182,100 ± 210>70

The compound suppresses viral replication post-entry, likely by inhibiting RNA-dependent RNA polymerase (RdRp) through competitive binding with ATP . Unlike remdesivir, which acts as a chain terminator, sangivamycin’s mechanism may involve allosteric modulation of RdRp conformational dynamics .

Protein Kinase Inhibition and Antitumor Effects

Future Directions and Clinical Implications

The compound’s established safety in Phase I oncology trials (NCT00002771) expedites repurposing efforts for COVID-19 . Key priorities include:

  • Phase II Trials: Evaluate efficacy in reducing viral load in nasopharyngeal swabs

  • Formulation Optimization: Enhance oral bioavailability through prodrug approaches

  • Broad-Spectrum Antiviral Testing: Assess activity against influenza, Ebola, and Marburg viruses

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